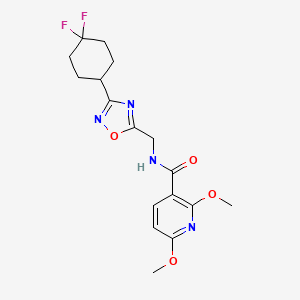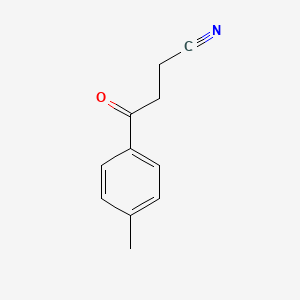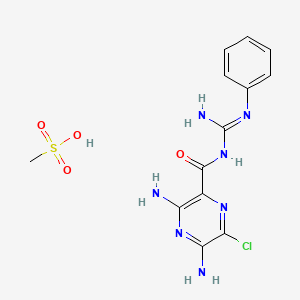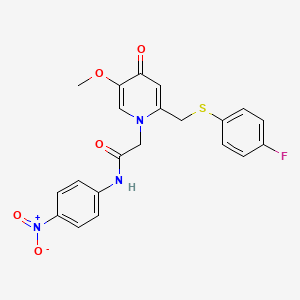![molecular formula C21H20ClN5O2S B2493443 N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide CAS No. 1207055-88-6](/img/structure/B2493443.png)
N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazatetracyclic acetamides involves meticulous organic synthesis techniques, characterized by spectroscopy, microanalysis, and X-ray diffractometry. These methods ensure the precise formation and verification of the compound's structure, showcasing the intricacies involved in its creation (Odame, Hosten, & Tshentu, 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds, conducted through single crystal X-ray diffractometry and computational studies using density functional theory, reveals detailed insights into bond angles, bond lengths, and the overall 3D arrangement of atoms within the molecule. Such analysis is crucial for understanding the reactivity and interaction capabilities of the compound (Odame, Hosten, & Tshentu, 2018).
Chemical Reactions and Properties
The chemical reactivity of similar macrocyclic compounds is often investigated through their ability to form complexes with metals or undergo specific reactions that highlight their potential as catalysts or in material science. For instance, studies on macrocyclic triamines treated with palladium(II) acetate reveal the compound's capacity for cyclopalladation, a reaction indicative of its versatile chemical behavior (Hiraki, Tsutsumida, & Fuchita, 1986).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are determined through experimental methods like X-ray crystallography. These properties are essential for understanding the compound's stability, storage conditions, and suitability for various applications. Research on compounds with similar structural features often provides insights into their physical characteristics, guiding their practical use (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000).
Chemical Properties Analysis
The chemical properties of such complex molecules, including reactivity patterns, stability under various conditions, and interactions with other chemical entities, are explored through both experimental and computational chemistry techniques. Studies on related compounds help in understanding the factors that influence these properties, such as electronic configuration and molecular geometry (Odame, Hosten, & Tshentu, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with intricate structures such as N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide are often synthesized and characterized to understand their physical and chemical properties. For instance, Odame et al. (2018) discussed the synthesis, characterization, and computational studies of a triazatetracyclic acetamide compound, highlighting techniques like spectroscopy, microanalysis, and single-crystal X-ray diffractometry for structural elucidation (Odame, Hosten, & Tshentu, 2018).
Biological Activities
Research often explores the biological activities of complex compounds, including their potential as anticancer agents or antibacterial agents. For example, Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives for their anticancer activities, demonstrating the process of creating new molecules and testing their efficacy against certain cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Properties
Research into the antimicrobial properties of novel compounds is crucial for the development of new antibiotics and antimicrobial agents. Darwish et al. (2014) focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other derivatives bearing a biologically active sulfonamide moiety, showcasing the methodology for assessing the antimicrobial potential of new chemical entities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Theoretical and Computational Studies
Theoretical and computational studies are integral to understanding the properties and reactivities of complex molecules. Basheer and Rappoport (2006) discussed the synthesis and reactions of substituted 2-methylene-1,3-oxazolidines, providing insights into the mechanisms and theoretical aspects of chemical reactions involving similar compounds (Basheer & Rappoport, 2006).
Mecanismo De Acción
Target of Action
The target of a compound is typically a protein or enzyme that the compound interacts with. This interaction can lead to a change in the function of the target, which can result in a therapeutic effect .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or it could bind to the target and prevent other molecules from interacting with it .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell. The compound could affect one or more steps in these pathways, leading to changes in the production of certain molecules or the activation of certain genes .
Pharmacokinetics
This refers to what the body does to the drug, including how it is absorbed, distributed, metabolized, and excreted. These factors can affect the bioavailability of the drug, or how much of the drug is able to reach its target .
Result of Action
This is the outcome of the compound’s interaction with its target and its effect on biochemical pathways. This could include changes in cell function, cell death, or a therapeutic effect .
Action Environment
Various environmental factors can influence the action of a compound. These could include pH, temperature, the presence of other molecules, and the specific type of cell or tissue where the compound is acting .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(14-oxo-9-thia-11,13,15,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,16-tetraen-15-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-12-14(22)7-5-8-15(12)24-17(28)10-27-21(29)26-11-23-20-18(19(26)25-27)13-6-3-2-4-9-16(13)30-20/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVJAGYZXDPHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
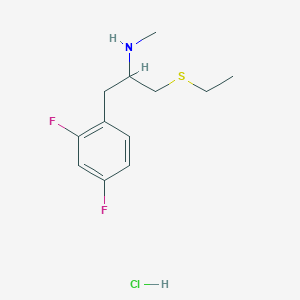
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

